Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate
Overview
Description
Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate is a chemical compound that contains a total of 36 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, and 2 esters . It is used in the preparation of 5-benzamido-1,3-dimethylpyrazole .
Synthesis Analysis
The compound can be synthesized through a series of chemical reactions. For instance, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . In another study, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate is characterized by a total of 36 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, and 2 esters . The molecular formula is C12H17N3O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate include a molecular weight of 267.28100, a density of 1.2g/cm3, and a boiling point of 358ºC at 760 mmHg .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate, focusing on six unique fields:
Antimicrobial Agents
Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate has shown potential as an antimicrobial agent. Pyrazole derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties . This compound can be synthesized and modified to enhance its efficacy against various microbial strains, making it a promising candidate for developing new antimicrobial drugs.
Anticancer Research
The compound’s structure allows for modifications that can target cancer cells. Pyrazole derivatives have been studied for their anticancer properties, showing the ability to inhibit the growth of cancer cells and induce apoptosis . Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate can be explored for its potential to develop new anticancer therapies, particularly in targeting specific cancer cell lines.
Anti-inflammatory Agents
Research has indicated that pyrazole derivatives possess significant anti-inflammatory properties . Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate can be utilized in the synthesis of new anti-inflammatory drugs. These drugs could potentially treat various inflammatory conditions, including arthritis and other chronic inflammatory diseases.
Antimalarial and Antileishmanial Agents
Pyrazole derivatives have been evaluated for their antimalarial and antileishmanial activities . Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate can be synthesized and tested for its efficacy against malaria and leishmaniasis, offering a new avenue for the development of treatments for these diseases.
Mechanism of Action
Target of Action
The primary target of Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate is the LmPTR1 pocket . This target plays a crucial role in the potent in vitro antipromastigote activity of the compound .
Mode of Action
The compound interacts with its target, the LmPTR1 pocket, through a desirable fitting pattern . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol , indicating a strong and favorable interaction between the compound and its target.
Biochemical Pathways
The compound’s interaction with the LmPTR1 pocket affects the biochemical pathways related to antipromastigote activity
Result of Action
The result of the compound’s action is a potent in vitro antipromastigote activity . This suggests that the compound could potentially be used in the treatment of diseases caused by promastigotes.
properties
IUPAC Name |
diethyl 2-[[(2-methylpyrazol-3-yl)amino]methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)8-13-10-6-7-14-15(10)3/h6-8,13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJHGCZMCJWWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=NN1C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380619 | |
Record name | diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)amino]methylene}malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37799-77-2 | |
Record name | diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)amino]methylene}malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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